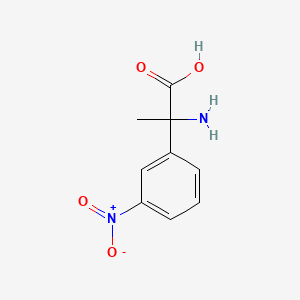

2-Amino-2-(3-nitrophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the meta position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 3-nitrobenzaldehyde. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation to yield the desired product . The reaction conditions generally include the use of a base such as piperidine and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Reduction: 2-Amino-2-(3-aminophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Biochemical Research

-

Photocleavable Linker in Solid-Phase Peptide Synthesis (SPPS) :

- This compound is utilized as a photocleavable linker, which facilitates the synthesis of peptides by anchoring them to solid supports. Upon UV light exposure, it undergoes a rearrangement that releases the synthesized peptide, enhancing purification and yield.

-

Neurotransmitter Activity Studies :

- Due to its structural similarity to natural neurotransmitters, 2-amino-2-(3-nitrophenyl)propanoic acid is employed in studies investigating receptor binding and synaptic transmission. It acts as a competitive antagonist or agonist at glutamate receptors, providing insights into excitatory neurotransmission and neuronal pathways .

- Pharmaceutical Development :

- Organic Buffer in Biological Applications :

- Study on Neurotransmitter Mimicry :

-

Peptide Synthesis Efficiency :

- A study highlighted the efficiency of using this compound as a linker in SPPS, demonstrating significant improvements in peptide yield and purity when subjected to UV light cleavage compared to traditional methods.

- Bioavailability Assessment :

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound may interact with enzymes and receptors, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-(2-nitrophenyl)propanoic acid

- 2-Amino-3-(4-nitrophenyl)propanoic acid

- 3-Amino-3-(2-nitrophenyl)propanoic acid

Uniqueness

2-Amino-2-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho and para positions, resulting in distinct properties and applications .

Actividad Biológica

2-Amino-2-(3-nitrophenyl)propanoic acid, also known as (S)-2-amino-3-(3-nitrophenyl)propanoic acid , is an organic compound with significant biological activity. It is a derivative of phenylalanine, characterized by a nitro group at the meta position of the phenyl ring. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

- CAS Number : 22888-56-8

Chemical Reactions

The compound undergoes various chemical transformations, including:

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas.

- Substitution : The amino group may participate in nucleophilic substitution reactions.

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown potential against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of this compound have been explored through several studies. It has displayed cytotoxic effects on various cancer cell lines, including those associated with lung, breast, and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, thereby influencing various biochemical pathways involved in disease processes. Additionally, it may inhibit specific enzymes or receptors critical for cancer progression and microbial survival .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | , |

| Anticancer | Induces apoptosis in lung, breast, prostate cells | , |

| Enzyme Inhibition | Modulates key signaling pathways | , |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains.

-

Anticancer Mechanism Investigation :

- In a series of experiments involving human cancer cell lines, treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates. This study highlights the compound's potential as an anticancer agent through its ability to trigger programmed cell death.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research in both antimicrobial and anticancer therapies. Future studies should focus on:

- Detailed mechanistic investigations to elucidate specific molecular targets.

- In vivo studies to assess efficacy and safety profiles.

- Development of derivatives that may enhance biological activity or reduce toxicity.

Propiedades

IUPAC Name |

2-amino-2-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-9(10,8(12)13)6-3-2-4-7(5-6)11(14)15/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJKUIVACLBNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.